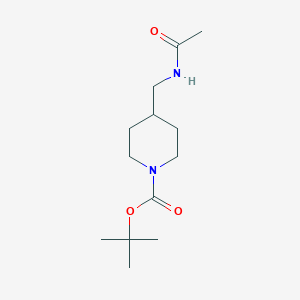

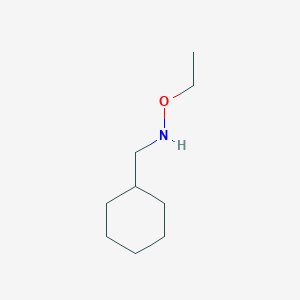

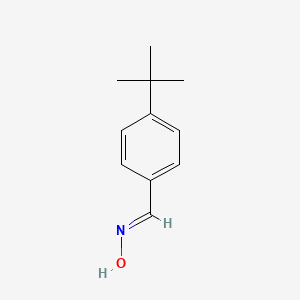

![molecular formula C19H10N2O B3243266 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 1555757-10-2](/img/structure/B3243266.png)

Indolo[3,2-b]carbazole-6-carbaldehyde

説明

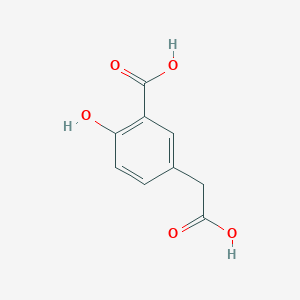

Indolo[3,2-b]carbazole-6-carbaldehyde, also known as 6-Formylindolo[3,2-b]carbazole or FICZ, is a chemical compound with the molecular formula C19H12N2O . It is a nitrogen heterocycle that has an extremely high affinity for binding to the aryl hydrocarbon receptor (AHR) . It was originally identified as a photooxidized derivative of the amino acid tryptophan and suggested to be the endogenous ligand of the AHR . It is found in Brassica family vegetables and is a potent agonist of the aryl hydrocarbon receptor (AhR) .

Synthesis Analysis

The synthesis of this compound involves a two-step strategy based on the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles . Another approach involves the keto group of easily accessible 2,3,4,9-tetrahydro-1H-carbazol-1-one .Molecular Structure Analysis

The molecular structure of this compound has been fully characterized by elemental analysis, mass spectrometry, and proton nuclear magnetic resonance spectroscopy methods .Chemical Reactions Analysis

The oxidative coupling reactions of 6-pentyl-5,11-dihydroindolo[3,2-b]carbazole have been studied, resulting in a number of novel dimers of the indolo[3,2-b]carbazole derivative .Physical And Chemical Properties Analysis

This compound exhibits high thermal stability with decomposition temperatures of 328 °C (P1), 350 °C (P2), and 378 °C (P3) and good electrochemical properties (high HOMO energy levels, air redox stability) .科学的研究の応用

Organic Semiconductors

Indolo[3,2-b]carbazole derivatives have been extensively studied for their applications in organic semiconductors. Zhao et al. (2020) developed new derivatives of indolo[3,2-b]carbazole and discovered its potential as an n-type organic semiconductor, particularly when substituted with (4-silylethynyl)phenyl groups. This substitution led to one-dimensional π-π stacking, which is crucial for semiconducting properties in field-effect transistors (Zhao, Zhang, & Miao, 2020).

Thin-Film Transistors

The indolo[3,2-b]carbazole structure has been successfully utilized in creating high-performance organic thin-film transistors (OTFTs). Wu et al. (2005) reported that properly functionalized indolo[3,2-b]carbazole derivatives showed exceptional field-effect properties with high mobility and stability, marking them as suitable for OTFT applications (Wu, Li, Gardner, & Ong, 2005).

Photophysical and Electrochemical Properties

Irgashev et al. (2014) explored the synthesis of novel indolo[3,2-b]carbazole derivatives with thiophenyl substitutions. They examined the optical and redox properties of these compounds, highlighting their potential in various applications, including electronic and optoelectronic devices (Irgashev et al., 2014).

Functional Derivatives for Various Applications

Gu et al. (2007) presented a novel synthesis method for a variety of indolo[3,2-b]carbazole derivatives. These derivatives were further functionalized, leading to a broad range of applications in materials science, particularly in the development of novel functional materials (Gu, Hameurlaine, & Dehaen, 2007).

作用機序

Safety and Hazards

When handling Indolo[3,2-b]carbazole-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

indolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWFDHQTFRXSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

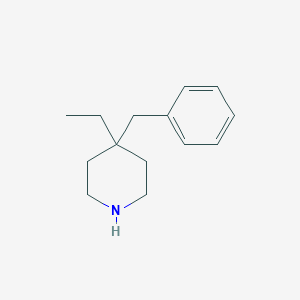

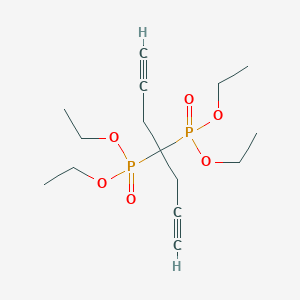

![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)